molecular formula C15H14OSi B14677035 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one CAS No. 32306-65-3

5,5-Dimethyldibenzo[b,e]silin-10(5H)-one

Cat. No.: B14677035
CAS No.: 32306-65-3
M. Wt: 238.36 g/mol
InChI Key: LBNBYDQAONVOMX-UHFFFAOYSA-N
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Description

5,5-Dimethyldibenzo[b,e]silin-10(5H)-one is a silicon-containing organic compound with a unique structure that incorporates a silicon atom within a dibenzosilinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one typically involves the following steps:

    Formation of the Dibenzosilinone Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Silicon Atom: The silicon atom is introduced into the dibenzosilinone framework through a silylation reaction, often using reagents such as chlorosilanes or silanols.

    Methylation: The final step involves the methylation of the silicon atom to achieve the desired 5,5-dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyldibenzo[b,e]silin-10(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.

    Substitution: The silicon atom can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, alkoxides, or amines can be employed under appropriate conditions.

Major Products

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silinones depending on the reagents used.

Scientific Research Applications

5,5-Dimethyldibenzo[b,e]silin-10(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,5-Dimethyldibenzo[b,e]silin-10(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5,10-dihydrodibenzo[b,e]siline: A related compound with a similar core structure but different substitution pattern.

    Silicon-Rhodamine Conjugates: Compounds that incorporate silicon atoms within a rhodamine framework, used for imaging applications.

Uniqueness

5,5-Dimethyldibenzo[b,e]silin-10(5H)-one is unique due to its specific substitution pattern and the presence of a silicon atom within the dibenzosilinone framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

32306-65-3

Molecular Formula

C15H14OSi

Molecular Weight

238.36 g/mol

IUPAC Name

5,5-dimethylbenzo[b][1]benzosilin-10-one

InChI

InChI=1S/C15H14OSi/c1-17(2)13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10H,1-2H3

InChI Key

LBNBYDQAONVOMX-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C

Origin of Product

United States

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